REACTION_SMILES
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[C:20](=[O:21])([O-:22])[O-:23].[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([OH:10])[cH:8][cH:9]1)=[O:11].[Cl:12][C:13]([C:14]([O-:15])=[O:16])([F:17])[F:18].[K+:24].[K+:25].[Na+:19].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30].[OH2:31]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([O:10][CH:13]([F:17])[F:18])[cH:8][cH:9]1)=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])C(F)(F)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
|
COC(=O)c1ccc(OC(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |